molecular formula C9H10O5 B1621738 3,5-Dimethoxysalicylic acid CAS No. 61637-60-3

3,5-Dimethoxysalicylic acid

Cat. No.: B1621738
CAS No.: 61637-60-3
M. Wt: 198.17 g/mol
InChI Key: YDIHHJUFULIFNV-UHFFFAOYSA-N
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Description

3,5-Dimethoxysalicylic acid is an organic compound that belongs to the class of salicylic acids. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, along with a carboxyl group at the 1 position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxysalicylic acid typically involves the methylation of salicylic acid. One common method is the reaction of salicylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

  • Dissolve salicylic acid in a suitable solvent like acetone.
  • Add sodium hydroxide to the solution to form the sodium salt of salicylic acid.
  • Introduce dimethyl sulfate to the reaction mixture, which methylates the hydroxyl groups at the 3 and 5 positions.
  • Acidify the reaction mixture to precipitate this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxysalicylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dimethoxysalicylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxysalicylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Salicylic acid: Lacks the methoxy groups, making it less lipophilic.

    3,5-Dinitrosalicylic acid: Contains nitro groups instead of methoxy groups, altering its chemical reactivity and biological activity.

    3,5-Diiodosalicylic acid: Contains iodine atoms, which significantly change its properties.

Uniqueness

3,5-Dimethoxysalicylic acid is unique due to the presence of methoxy groups, which enhance its lipophilicity and alter its chemical reactivity compared to other salicylic acid derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIHHJUFULIFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210652
Record name 3,5-Dimethoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61637-60-3
Record name 2-Hydroxy-3,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61637-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxysalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061637603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethoxysalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethoxysalicylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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